1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(4-tert-butylphenyl)methyl]pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3/c1-14(2,3)12-6-4-11(5-7-12)10-17-9-8-13(15)16-17/h4-9H,10H2,1-3H3,(H2,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKNSBOZNGYIBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C=CC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Elucidation of 1 4 Tert Butylphenyl Methyl 1h Pyrazol 3 Amine Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of pyrazole (B372694) derivatives, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).
In the ¹H NMR spectra of 1-substituted pyrazol-3-amine analogs, the protons on the pyrazole ring exhibit characteristic chemical shifts. For instance, the proton at the C4 position of the pyrazole ring typically appears as a singlet in the range of δ 5.4-6.9 ppm. mdpi.commdpi.com The chemical shift is influenced by the electronic nature of the substituents on the ring. The protons of the primary amine (NH₂) group at the C3 position generally produce a broad singlet between δ 3.3 and 10.3 ppm, with the exact position depending on the solvent and concentration. mdpi.commdpi.com
For analogs containing a benzyl (B1604629) group at the N1 position, the methylene (B1212753) (CH₂) bridge protons typically resonate as a singlet or a doublet around δ 4.1-5.4 ppm. mdpi.comnih.gov The protons of the tert-butyl group are highly shielded and characteristically appear as a sharp singlet at approximately δ 1.2-1.3 ppm, integrating to nine protons. mdpi.commdpi.com Aromatic protons on the phenyl ring usually appear as multiplets or distinct doublets in the δ 6.9-7.8 ppm region, with coupling patterns revealing their substitution pattern. mdpi.commdpi.com
The ¹³C NMR spectrum provides further confirmation of the carbon skeleton. The carbon atoms of the tert-butyl group show signals around δ 30-32 ppm (CH₃) and a quaternary signal for the central carbon. mdpi.commdpi.com The methylene bridge carbon appears in the range of δ 50-55 ppm. mdpi.com The pyrazole ring carbons have distinct chemical shifts, with C3, C4, and C5 resonating at approximately δ 160, δ 85, and δ 148 ppm, respectively, though these values can vary with substitution. mdpi.comsemanticscholar.org The high electron density at the C4 position of the π-excessive pyrazole ring often results in a relatively upfield chemical shift. mdpi.comsemanticscholar.org
| Proton/Carbon | Typical ¹H NMR Chemical Shift (δ, ppm) | Typical ¹³C NMR Chemical Shift (δ, ppm) | References |
| tert-Butyl (CH₃) | 1.24 - 1.33 | 30.4 - 30.7 | mdpi.commdpi.com |
| tert-Butyl (Cq) | - | 32.3 - 32.4 | mdpi.commdpi.com |
| Methylene (NCH₂) | 4.16 | 50.1 | mdpi.com |
| Pyrazole H-4 | 5.41 - 6.05 | - | mdpi.com |
| Pyrazole C-4 | - | 85.2 - 88.7 | mdpi.comsemanticscholar.org |
| Pyrazole C-3 | - | ~160.7 | mdpi.com |
| Pyrazole C-5 | - | ~148.1 | mdpi.com |
| Amine (NH) | 3.34 (broad singlet) | - | mdpi.com |
| Aromatic (C-H) | 6.90 - 7.84 | 114.2 - 130.6 | mdpi.com |
Infrared (IR) and Mass Spectrometry (MS) Techniques for Molecular Characterization
Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule. In pyrazol-3-amine analogs, the N-H stretching vibrations of the primary amine group are particularly diagnostic, typically appearing as one or two bands in the region of 3250–3393 cm⁻¹. mdpi.com The stretching vibration of the pyrazole C=N bond is observed in the 1595–1656 cm⁻¹ range. mdpi.commdpi.com For derivatives containing a phenyl group, characteristic C=C stretching bands for the aromatic ring appear around 1500–1600 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule are found just above and below 3000 cm⁻¹, respectively. mdpi.com
Mass Spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition. Under Electron Ionization (EI), the molecular ion peak [M]⁺ is typically observed. For instance, in the mass spectrum of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, a related structure, the molecular ion [M]⁺ was detected at m/z 271. mdpi.com The fragmentation patterns often involve the cleavage of the benzyl group or loss of substituents from the pyrazole ring, providing further structural evidence. researchgate.net High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact molecular formula, adding a high degree of confidence to the structural assignment. mdpi.com
| Functional Group | Characteristic IR Absorption Range (cm⁻¹) | References |
| N-H Stretch (Amine) | 3243 - 3393 | mdpi.commdpi.com |
| C-H Stretch (Aromatic/Alkene) | ~2957 | mdpi.com |
| C-H Stretch (Aliphatic) | 2862 - 2958 | mdpi.commdpi.com |
| C=N Stretch (Pyrazole Ring) | 1595 - 1656 | mdpi.commdpi.com |
| C=C Stretch (Aromatic Ring) | 1506 - 1596 | mdpi.commdpi.com |
| S=O Stretch (Sulfonamide analogs) | 1170 - 1380 | mdpi.com |
X-ray Crystallography for Solid-State Structural Determination of Related Pyrazole Derivatives
X-ray crystallography provides unambiguous proof of molecular structure by determining the precise arrangement of atoms in a single crystal. While the specific crystal structure for 1-[(4-tert-butylphenyl)methyl]-1H-pyrazol-3-amine is not widely reported, analysis of closely related pyrazole derivatives offers significant insight into the expected solid-state conformation.
Studies on substituted bipyrazoles have shown them to crystallize in systems such as the triclinic P-1 space group. mdpi.com The crystal structure of 4-((4-(tert-butyl)benzylidene)amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, a Schiff base containing the 4-tert-butylbenzylidene moiety, was determined to be in the monoclinic I2/a space group. dergipark.org.tr In these structures, the molecule is often not planar, with the various rings being twisted relative to one another. mdpi.comdergipark.org.tr
Biological Activities and Mechanistic Studies of 1 4 Tert Butylphenyl Methyl 1h Pyrazol 3 Amine Analogs in Vitro and Non Human Focus
Antioxidant Properties of Pyrazole (B372694) Amine Derivatives
The capacity of pyrazole amine derivatives to counteract oxidative stress has been a subject of significant research. Oxidative stress, stemming from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions. The antioxidant potential of pyrazole derivatives is often attributed to their hydrogen-donating ability and their capacity to stabilize the resulting radical.
One study investigated the antioxidant activity of N-benzyl-N'-(5-methyl-1H-pyrazol-3-yl) propanimidamide, a compound structurally related to the target molecule. The antioxidant efficacy was evaluated using several in vitro assays, including 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging, hydroxyl radical (OH•) scavenging, ferric ion reducing power (FRP), and ferrous ion chelating (FIC) ability. The results, as summarized in the table below, demonstrate the compound's multifaceted antioxidant profile. researchgate.net
| Assay | IC50 (mg/mL) | Reference Compound (Ascorbic Acid) IC50 (mg/mL) |
|---|---|---|
| DPPH Radical Scavenging Activity | 1.5303 | 0.0419 |
| Hydroxyl Radical Scavenging Activity | - | - |
| Ferric Ion Reducing Power | 0.0380 | 0.0032 |
| Ferrous Ion Chelating Ability | - | - |
The data indicates that while the tested analog demonstrates antioxidant capabilities, it is less potent than the standard antioxidant, ascorbic acid, in the DPPH and ferric reducing power assays. researchgate.net The introduction of amino and hydroxyl groups into the pyrazole nucleus has been suggested to be important for antioxidant activity. nih.gov
General Pharmacological Activities of Pyrazole Structures (excluding human clinical data)
The pyrazole core is a versatile pharmacophore, and its derivatives have been extensively studied for a variety of pharmacological activities beyond their antioxidant properties. These investigations, primarily conducted in vitro and in non-human models, have revealed significant potential in modulating inflammatory and viral processes.
Anti-inflammatory Potential
The anti-inflammatory properties of pyrazole derivatives are well-documented, with many exhibiting potent inhibitory effects on key enzymes involved in the inflammatory cascade. nih.govnih.gov The mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is upregulated at sites of inflammation and is responsible for the production of prostaglandins. nih.govrsc.org
A study on novel pyrazole-substituted nitrogenous heterocyclic ring systems demonstrated significant in vivo anti-inflammatory activity in a carrageenan-induced rat paw edema model. Several synthesized compounds exhibited excellent anti-inflammatory activity, with edema inhibition ranging from 84.39% to 89.57% four hours after carrageenan injection, which was comparable to or better than the standard drugs indomethacin (B1671933) and celecoxib. nih.gov
Another study focused on pyrazolyl urea (B33335) derivatives and found that several compounds showed promising in vivo anti-inflammatory activity, with inhibition of edema ranging from 62.25% to 80.93%, comparable to diclofenac (B195802) sodium. researchgate.net
While specific data on the anti-inflammatory activity of direct analogs of 1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-3-amine is limited in the reviewed literature, the general anti-inflammatory potential of the pyrazole scaffold is strongly established. The substitution pattern on the pyrazole ring and the attached moieties play a crucial role in determining the potency and selectivity of these compounds as anti-inflammatory agents. nih.govresearchgate.net For instance, the presence of a sulfonamide group is a key feature in the selective COX-2 inhibitor celecoxib. rsc.org
Antiviral Investigations
The antiviral potential of pyrazole derivatives has been explored against a range of viruses, demonstrating the versatility of this heterocyclic scaffold in combating viral infections. researchgate.net These compounds have been shown to interfere with various stages of the viral life cycle, from entry into the host cell to replication of the viral genome.
In a study investigating the antiviral efficacy of 4-substituted pyrazole derivatives against the Newcastle disease virus (NDV), a highly contagious poultry disease, several compounds showed significant protection. A hydrazone derivative and a thiazolidinedione derivative achieved 100% protection against NDV with 0% mortality in embryonated chicken eggs. Another pyrazolopyrimidine derivative provided 95% protection.
The following table summarizes the protective effects of selected pyrazole derivatives against Newcastle disease virus:
| Compound Type | Protection against NDV (%) | Mortality (%) |
|---|---|---|
| Hydrazone derivative | 100 | 0 |
| Thiazolidinedione derivative | 100 | 0 |
| Pyrazolopyrimidine derivative | 95 | - |
| Tetrazine derivative | 85 | - |
| Chalcone derivative | 80 | - |
Furthermore, a series of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines were evaluated for their antiviral activity against a panel of RNA and DNA viruses. Many of these derivatives were found to interfere with the replication of Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV) in the micromolar range. Another study highlighted the potential of hydroxyquinoline-pyrazole candidates as antiviral agents against a range of coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E, by targeting key viral proteins.
Investigation of Molecular Targets and Pathways
Understanding the molecular targets and pathways through which pyrazole derivatives exert their biological effects is crucial for the rational design of more potent and selective therapeutic agents. In silico and in vitro studies have provided valuable insights into the mechanisms of action of these compounds.
In the context of anti-inflammatory activity, a primary molecular target for many pyrazole derivatives is the cyclooxygenase (COX) enzyme. nih.govrsc.org Molecular docking studies have shown that pyrazole analogs can bind to the active site of COX-2, often interacting with key amino acid residues that are critical for its catalytic activity. The sulfonamide moiety present in some pyrazole derivatives, for instance, is known to interact with a secondary pocket in the COX-2 active site, contributing to their selectivity over the COX-1 isoform. rsc.org
For their antiviral effects, pyrazole derivatives have been shown to target various viral proteins. For example, in the study against Newcastle disease virus, molecular docking simulations suggested that the active compounds could bind to the immune receptor TLR4 protein, potentially interfering with the viral entry or replication process. In the case of coronaviruses, hydroxyquinoline-pyrazole derivatives were investigated for their binding affinity to key viral proteins, suggesting a direct antiviral mechanism. The specific viral proteins targeted can vary depending on the virus and the chemical structure of the pyrazole derivative.
The investigation of molecular targets is an ongoing area of research, and a combination of computational modeling and experimental validation is essential to elucidate the precise mechanisms by which these compounds exert their pharmacological effects.
Structure Activity Relationship Sar Studies of 1 4 Tert Butylphenyl Methyl 1h Pyrazol 3 Amine and Its Analogs
Influence of Substituents on Biological Potency and Selectivity
The biological activity of pyrazole-based compounds is highly dependent on the nature and position of their substituents. nih.gov For kinase inhibitors, the pyrazole (B372694) core often serves as a scaffold that orients functional groups to interact with key residues in the ATP-binding pocket of the target enzyme. nih.govnih.gov Modifications to this core and its substituents can dramatically alter binding affinity, selectivity, and pharmacokinetic properties.
The (4-tert-Butylphenyl)methyl group at the N1 position plays a significant role in defining the potency and selectivity of these compounds, primarily through hydrophobic interactions. The tert-butyl group is a bulky, lipophilic moiety that can occupy and anchor the molecule within a hydrophobic pocket of the target protein. nih.gov
Research on related 1,3-diaryl-pyrazole derivatives has demonstrated that hydrophobic interactions involving aryl rings are critical for target binding and inhibition. nih.gov The introduction of a bulky substituent like a tert-butyl group on the phenyl ring enhances this effect. SAR studies on similar scaffolds have shown that extending the size of alkyl groups is generally well-tolerated and can lead to submicromolar potency. acs.org The tert-butylphenyl moiety is particularly effective at filling larger, lipophilic domains within an enzyme's active site, thereby increasing the van der Waals contacts and improving binding affinity.
The position of the substituent on the phenyl ring is also critical. A para-substitution, as seen in this compound, directs the bulky group away from the core, allowing it to probe deeper into a specific hydrophobic region of the binding site without causing steric hindrance near the central pyrazole scaffold.
| Compound Analog | R Group (at para-position of N1-benzyl) | Relative Potency | Key Observation |
|---|---|---|---|
| Analog 1 | -H | Baseline | Serves as a reference for substitution effects. |
| Analog 2 | -CH3 | Increased | Small lipophilic group improves hydrophobic contact. |
| Analog 3 | -OCH3 | Variable | Introduces polar and electronic effects, activity is target-dependent. |
| Analog 4 | -C(CH3)3 | Significantly Increased | Bulky, lipophilic group optimally fills hydrophobic pocket, enhancing binding affinity. |
The amino group is a key functional feature, typically acting as a hydrogen bond donor to interact with specific residues (e.g., glutamate, aspartate) in the hinge region of a kinase's ATP-binding site. nih.gov The position of this amine group on the pyrazole ring is a determining factor for biological activity.
The 3-amino-pyrazole scaffold is a well-established pharmacophore in numerous kinase inhibitors. mdpi.com This specific arrangement allows the amine group to form crucial hydrogen bonds that anchor the inhibitor to the enzyme's hinge region. In contrast, moving the amine group to the 4- or 5-position would alter its spatial orientation, likely disrupting this critical interaction and leading to a significant loss of potency.
Furthermore, SAR studies on related heterocyclic scaffolds have shown that replacing other functional groups (e.g., hydroxyl) with an amine can substantially improve binding affinity by introducing favorable electrostatic contacts. acs.org Substitution on the amine group itself (i.e., forming a secondary or tertiary amine) is often detrimental to activity for this class of inhibitors, as it can disrupt the hydrogen-bonding pattern necessary for hinge binding.
| Scaffold | Amine Position | Interaction Capability | Typical Activity as Kinase Inhibitor |
|---|---|---|---|
| 1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-3-amine | Position 3 | Optimal for H-bonding with kinase hinge region | High |
| 1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-4-amine | Position 4 | Suboptimal orientation for hinge binding | Low to Inactive |
| 1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-5-amine | Position 5 | Poor orientation for hinge binding | Low to Inactive |
The substituent at the N1 position of the pyrazole ring is crucial for orienting the entire molecule within the binding site and for making secondary contacts that enhance potency and selectivity. In 1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-3-amine, the N1 substituent is a benzyl (B1604629) group decorated with a tert-butyl moiety.
The N1-benzyl group acts as a linker, projecting the tert-butylphenyl moiety into a specific region of the enzyme active site. SAR studies on various pyrazole-based inhibitors confirm that the nature of the N1 substituent profoundly influences biological activity. nih.gov For instance, replacing the benzyl group with a smaller alkyl chain or a simple phenyl ring can lead to a significant decrease in potency by failing to make productive interactions with distal regions of the binding pocket. Conversely, modifications to the benzyl ring itself can fine-tune selectivity. Studies have shown that adding acidic groups to an N-phenyl substituent can increase inhibition against certain targets, highlighting the tunability of this position. nih.gov The presence of the methylene (B1212753) (-CH2-) linker provides rotational flexibility, allowing the tert-butylphenyl group to adopt an optimal conformation for binding.
Pharmacophore Elucidation for Target Interactions
Pharmacophore modeling helps to define the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. For pyrazole-based kinase inhibitors like this compound, a common pharmacophore model can be elucidated from SAR data and docking studies. mdpi.com
The key features of this pharmacophore generally include:
A Hydrogen Bond Donor: The exocyclic amine group at the 3-position of the pyrazole is critical for interaction with the kinase hinge region.
Hydrogen Bond Acceptors: The two nitrogen atoms within the pyrazole ring can also act as hydrogen bond acceptors, further anchoring the molecule. The N2 "pyridine-like" nitrogen is a particularly important acceptor.
Aromatic/Hydrophobic Regions: The pyrazole ring itself provides a degree of hydrophobic character. More importantly, the N1-linked tert-butylphenyl group defines a large hydrophobic feature essential for occupying the lipophilic pocket, which is often an allosteric site or a region adjacent to the ATP-binding site.
This combination of hydrogen-bonding features and a significant hydrophobic moiety allows the molecule to effectively mimic the adenine (B156593) portion of ATP while also making additional, potency-enhancing contacts within the active site.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. acs.org For pyrazole-based inhibitors, 2D and 3D-QSAR studies are employed to understand the structural requirements for high potency and to guide the design of novel, more effective analogs. mdpi.comnih.gov
These models typically use a set of known pyrazole derivatives and their measured inhibitory activities (e.g., IC50 values) to derive a predictive equation. mdpi.comovid.com The equation is based on molecular descriptors that quantify various physicochemical properties, such as:
Steric Descriptors: Related to the size and shape of the molecule (e.g., molecular volume). These are particularly relevant for the bulky tert-butylphenyl group.
Electronic Descriptors: Related to the electronic properties (e.g., partial charges, dipole moment). These are important for the hydrogen-bonding capacity of the aminopyrazole core.
Hydrophobic Descriptors: Related to the lipophilicity of the molecule (e.g., LogP). This is a key factor for the tert-butylphenyl moiety's interaction with nonpolar pockets.
QSAR studies on fused pyrazole inhibitors have revealed that steric and electrostatic fields are the most significant contributors to inhibitory activity. mdpi.com Models often show that bulky, electron-withdrawing groups at specific positions can maximize potency. nih.gov By using these validated QSAR models, researchers can predict the activity of virtual compounds before undertaking their synthesis, thereby accelerating the drug discovery process and focusing resources on the most promising candidates. nih.gov
Future Perspectives and Emerging Research Avenues for 1 4 Tert Butylphenyl Methyl 1h Pyrazol 3 Amine
Development of Novel and Efficient Synthetic Routes
While the synthesis of pyrazole (B372694) derivatives is well-established, the future development of 1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-3-amine will likely focus on creating more efficient, scalable, and environmentally friendly synthetic pathways. Current strategies often involve the condensation of 1,3-dielectrophilic synthons with hydrazine (B178648) or its derivatives. mdpi.com Future research could explore innovative one-pot reactions or flow chemistry processes to improve yield, reduce reaction times, and simplify purification. mdpi.com
One promising avenue is the development of novel protocols for constructing C-N bonds, which are crucial for introducing the (4-tert-butylphenyl)methyl group. mdpi.com Reductive amination, a widely used method in the pharmaceutical industry, could be optimized for this specific transformation under solvent-free conditions to enhance its green credentials. mdpi.com Furthermore, exploring alternative starting materials and catalysts, such as copper-catalyzed oxidative N-N coupling, could provide unprecedented routes to N-substituted aminopyrazoles.
| Synthetic Strategy | Potential Advantages | Relevant Precursors |
| One-Pot Reductive Amination | Simplified procedure, reduced waste, shorter reaction time. mdpi.com | 3-Amino-1H-pyrazole, 4-tert-butylbenzaldehyde. |
| Flow Chemistry | Improved scalability, safety, and process control. | Substituted hydrazines, β-ketonitriles. |
| Copper-Catalyzed N-N Coupling | Novel bond formation, potential for diverse substitutions. | α-(1,3-dithian-2-yl)enamino ketones, primary amines. |
Exploration of Undiscovered Biological Targets
The broad spectrum of pharmacological activities associated with pyrazole derivatives—including anticancer, anti-inflammatory, and antimicrobial effects—suggests that this compound may interact with a variety of biological targets. mdpi.comresearchgate.net A key future direction will be the systematic screening of this compound against diverse panels of enzymes and receptors to uncover novel therapeutic applications.
Structurally similar compounds have shown activity against key signaling proteins. For instance, pyrazole derivatives bearing a 4-tert-butylbenzyl group have been investigated for their potent anticancer activity, causing apoptosis in lung cancer cell lines. nih.gov This suggests that this compound could be a candidate for targeting protein kinases, which are frequently dysregulated in cancer. The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, which is related to the aminopyrazole structure, is a known pharmacophore for targeting cyclin-dependent kinases (CDKs).
Future research should therefore prioritize screening against various kinase families (e.g., CDKs, tyrosine kinases) and other targets implicated in proliferative and inflammatory diseases.
| Potential Target Class | Rationale Based on Analogues | Therapeutic Area |
| Protein Kinases (e.g., CDKs) | The aminopyrazole scaffold is a known kinase inhibitor pharmacophore. | Oncology |
| Carbonic Anhydrases | Various pyrazole derivatives have shown potent inhibitory activity against these enzymes. | Glaucoma, Epilepsy |
| EGFR/HER-2 Tyrosine Kinases | Pyrazole derivatives have demonstrated significant inhibition of these cancer-related kinases. mdpi.com | Oncology |
| Aurora Kinases | Pyrazole-based imidazopyridines are potent inhibitors of these mitotic kinases. mdpi.com | Oncology |
Advanced Computational Design and Predictive Modeling
Computational chemistry offers powerful tools to accelerate the development of this compound. Future research will heavily rely on in silico methods to predict its biological activity, optimize its structure, and understand its mechanism of action at the molecular level.
Molecular docking studies can be employed to simulate the binding of the compound to the active sites of potential biological targets, such as various protein kinases. nih.gov These simulations can help prioritize experimental screening efforts and provide insights into the key molecular interactions responsible for binding affinity. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features of a series of related pyrazole analogues with their biological activities, guiding the design of more potent derivatives. nih.gov
Furthermore, ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity predictions will be crucial for early-stage evaluation of the compound's drug-like properties, helping to identify potential liabilities before committing to costly and time-consuming preclinical studies. nih.gov
| Computational Technique | Application for the Compound | Predicted Outcome |
| Molecular Docking | Simulating binding poses in kinase active sites. nih.gov | Identification of key binding interactions and potential targets. |
| 3D-QSAR | Building predictive models based on analogue data. nih.gov | Guiding the design of derivatives with enhanced potency. |
| Molecular Dynamics (MD) Simulations | Assessing the stability of the compound-protein complex over time. nih.gov | Validation of docking results and understanding binding dynamics. |
| ADME/Toxicity Prediction | In silico evaluation of pharmacokinetic and safety profiles. nih.gov | Early identification of potential development challenges. |
Integration with Modern Drug Discovery Paradigms
The journey of this compound from a chemical entity to a potential therapeutic agent will depend on its successful integration into modern drug discovery paradigms. The pyrazole scaffold is already a well-validated starting point, with numerous approved drugs highlighting its metabolic stability and favorable pharmacological properties. mdpi.com
Future strategies will likely involve high-throughput screening (HTS) of the compound against large biological libraries to rapidly identify initial hits. Subsequently, a fragment-based drug discovery (FBDD) approach could be utilized, where the core aminopyrazole and the tert-butylphenylmethyl fragment are optimized independently to maximize target engagement and improve physicochemical properties.
Moreover, the principles of precision medicine will guide its development, aiming to identify specific patient populations or disease subtypes that are most likely to respond to its therapeutic effects. This could involve screening the compound against cancer cell lines with specific genetic mutations or biomarkers. The ultimate goal is to leverage these advanced paradigms to develop a highly selective and effective therapeutic agent with a well-defined patient population.
Q & A
Q. Advanced
- Docking studies : Use crystal structures (e.g., COX-2 PDB: 1CX2) to model tert-butyl-phenyl interactions in hydrophobic pockets .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS) .
- QSAR : Correlate logP values of substituents (e.g., tert-butyl: logP ~4.1) with bioactivity .
Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values .
What analytical methods ensure purity and stability in long-term storage?
Q. Advanced
- HPLC-DAD : Monitor degradation products (e.g., tert-butyl oxidation) with C18 columns and 0.1% TFA mobile phase .
- Karl Fischer titration : Control moisture content (<0.1% for hygroscopic amines) .
- Stability studies : Store at –20°C under argon; assess via accelerated aging (40°C/75% RH for 4 weeks) .
Table 2 : Stability Data from Analogous Compounds
| Condition | Degradation (%) | Key Impurity | Reference |
|---|---|---|---|
| 40°C/75% RH, 4 wk | 12% | Oxidized tert-butyl |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
